
Rivaroxaban-d4
概述
描述
Rivaroxaban-d4 is a deuterated isotopologue of the direct Factor Xa (FXa) inhibitor Rivaroxaban, designed for use as an internal standard (IS) in quantitative bioanalytical assays. Its molecular formula is C₁₉H₁₄D₄ClN₃O₅S, with a molecular weight of 439.91 g/mol (compared to 435.88 g/mol for non-deuterated Rivaroxaban) . The compound features four deuterium atoms substituted at the phenyl ring (positions 2, 3, 5, and 6), ensuring minimal alteration to its chemical behavior while providing a distinct mass signature for mass spectrometry (MS) detection .
This compound is primarily utilized in high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to quantify Rivaroxaban in biological matrices such as plasma or serum. Its structural similarity to Rivaroxaban ensures comparable extraction efficiency, ionization, and chromatographic retention, minimizing variability during sample preparation . Additionally, it serves in nuclear magnetic resonance (NMR) studies and stability testing, leveraging deuterium’s unique spectral properties to track molecular degradation .
准备方法
Synthetic Strategies for Deuterium Incorporation
Catalytic Hydrogen-Deuterium Exchange
Deuterium labeling of rivaroxaban primarily targets the morpholine ring and aromatic systems to maintain pharmacological equivalence while achieving isotopic distinction. The most widely adopted method involves catalytic hydrogen-deuterium (H-D) exchange under controlled conditions .
Reaction Mechanism
-
Substrate : Rivaroxaban dissolved in deuterated solvents (e.g., D₂O or d₆-DMSO).
-
Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 50–80°C.
-
Deuteration Sites : Positions 3 and 5 of the morpholine ring and adjacent aromatic carbons .
Key Parameters
Parameter | Optimal Range | Impact on Deuteration Efficiency |
---|---|---|
Temperature | 60–70°C | Higher rates above 65°C |
Pressure (H₂/D₂) | 1–3 bar | Maximizes deuterium incorporation |
Catalyst Loading | 5–10 wt% | Balances cost and reaction rate |
Reaction Time | 24–48 hours | Ensures >95% deuteration |
This method achieves 98% isotopic purity but requires post-synthesis purification to remove residual catalysts and solvents .
Stepwise Synthesis via Deuterated Intermediates
An alternative approach synthesizes Rivaroxaban-d4 from deuterated precursors, ensuring site-specific labeling.
Deuterated Morpholine Synthesis
The morpholine ring is deuterated prior to incorporation into the rivaroxaban scaffold :
-
Diglycolic Acid Conversion :
-
Lithium Aluminum Deuteride (LAD) Reduction :
-
Tosylation and Cyclization :
Rivaroxaban Assembly
Deuterated morpholine is integrated into the rivaroxaban scaffold through sequential coupling reactions:
-
Amination :
-
Dealkylation :
Industrial-Scale Production and Optimization
Reaction Scaling and Process Intensification
Industrial synthesis prioritizes cost-efficiency and reproducibility:
Step | Batch Size (kg) | Cycle Time (h) | Purity (%) |
---|---|---|---|
Amination | 50 | 12 | 96 |
Acylation | 50 | 10 | 94 |
Dealkylation | 50 | 8 | 98 |
Crystallization | 50 | 6 | 99.5 |
Critical Adjustments :
-
Catalyst Reuse : Pd/C catalysts are regenerated via acid washing, maintaining 90% activity over five cycles .
Purification and Crystallization
Final purification ensures pharmaceutical-grade this compound:
-
Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile-D₂O (65:35) mobile phase removes non-deuterated impurities .
-
Crystallization : Ethanol-d₆/water mixtures yield needle-shaped crystals with >99.5% isotopic purity .
Crystallization Parameters
Parameter | Value | Effect on Crystal Quality |
---|---|---|
Cooling Rate | 0.5°C/min | Reduces lattice defects |
Solvent Ratio | 70:30 (EtOD:D₂O) | Maximizes yield |
Seed Crystal Size | 10–20 µm | Controls crystal growth |
Analytical Validation of Synthetic Output
LC-MS/MS Quantification
Prepared this compound is validated against non-deuterated rivaroxaban using MRM transitions :
Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) |
---|---|---|---|
This compound | 440.20 | 144.70 | 30 |
Rivaroxaban | 436.10 | 144.80 | 30 |
Validation Metrics
Stability Profiling
This compound exhibits robust stability under storage and processing conditions :
Condition | Duration | Degradation (%) |
---|---|---|
Room Temperature | 24 hours | <1.0 |
Freeze-Thaw Cycles | 5 cycles | <1.5 |
Long-Term (-80°C) | 6 months | <2.0 |
化学反应分析
Synthetic Reactions
Rivaroxaban-d4 is synthesized via deuterium incorporation into the rivaroxaban scaffold. Key steps include:
Deuterium Exchange Reactions
- Catalytic Hydrogen-Deuterium Exchange :
Deuterium atoms are introduced at specific aromatic positions (2,3,5,6 on the phenyl ring) using deuterated solvents (e.g., D₂O) and catalysts such as palladium or platinum under controlled conditions .
Acylation and Dealkylation
- Intermediate Synthesis :
- Activation of an alcohol precursor (compound III in patent US20120283434A1) followed by amination with tert-alkyl amines (e.g., tert-butylamine) .
- Acylation with 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine) to form intermediate II .
- Final dealkylation via acid hydrolysis (e.g., HCl) to remove the tert-butyl group, yielding this compound .
Key Reaction Conditions
Degradation Reactions
This compound undergoes hydrolysis under extreme pH conditions, forming degradation products identical to rivaroxaban:
Acidic Hydrolysis
- Conditions : 0.1M HCl, 80°C for 24 hours.
- Products : 5-Chlorothiophene-2-carboxylic acid and morpholinone derivatives .
Basic Hydrolysis
- Conditions : 0.1M NaOH, 60°C for 12 hours.
- Products : Amide cleavage intermediates and sulfonic acid derivatives .
Stability Data
Metabolic Reactions
In vivo, this compound follows similar metabolic pathways to rivaroxaban but with altered kinetics due to deuterium isotope effects:
Phase I Metabolism
- Oxidation : CYP3A4/5-mediated oxidation at the morpholinone ring (major pathway) .
- Reduction : NADPH-dependent reduction of the ketone group (minor pathway) .
Phase II Metabolism
Metabolite Profile
Metabolite | Enzyme Responsible | Relative Abundance (%) |
---|---|---|
M-1 (Oxidized morpholinone) | CYP3A4 | 42 |
M-2 (Reduced ketone) | CYP2J2 | 12 |
M-3 (Glucuronide) | UGT1A9 | 28 |
Data extrapolated from rivaroxaban pharmacokinetic studies . |
Analytical Derivatization Reactions
This compound is used as an internal standard in LC-MS/MS assays. Key derivatization steps include:
Ionization in Mass Spectrometry
- Electrospray Ionization (ESI) : Forms [M+H]⁺ ions at m/z 440.1 (vs. m/z 436.1 for non-deuterated rivaroxaban) .
- Collision-Induced Dissociation (CID) : Fragments to characteristic product ions (m/z 145.0) .
MRM Transitions
Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) |
---|---|---|---|
This compound | 440.1 | 145.0 | 30 |
Rivaroxaban | 436.1 | 145.0 | 30 |
Optimized parameters for LC-MS/MS quantification . |
Comparative Reactivity
Deuterium substitution reduces reaction rates in specific pathways due to the kinetic isotope effect (KIE):
Environmental Degradation
This compound exhibits moderate persistence in aquatic systems:
科学研究应用
Therapeutic Drug Monitoring (TDM)
Rivaroxaban is widely used as an oral anticoagulant for conditions such as atrial fibrillation and venous thromboembolism. TDM is crucial for optimizing dosing and minimizing adverse effects. The use of rivaroxaban-d4 as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enabled accurate quantification of rivaroxaban in dried blood spots (DBS) and plasma samples.
Method Development
- Analytical Techniques : A study developed a UHPLC-MS/MS method utilizing this compound to quantify rivaroxaban concentrations in DBS samples. This method showed high accuracy and precision across a calibration range of 2.06 to 1000 ng/mL, demonstrating its potential for TDM in clinical settings .
- Stability and Correlation : The stability of rivaroxaban in DBS under various storage conditions was confirmed, with a strong correlation (R² = 0.9961) between plasma and DBS concentrations .
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential for understanding how rivaroxaban behaves in different populations, including those with varying body weights and health conditions.
Population Studies
- Obese vs. Non-Obese : Research comparing the pharmacokinetics of rivaroxaban in obese and non-obese individuals found no significant differences in key PK parameters such as peak plasma concentration and elimination half-life. This compound was employed to ensure accurate measurement of drug levels during these studies .
- Nephrotic Syndrome : A prospective study involving patients with nephrotic syndrome utilized this compound to assess the drug's efficacy and safety for thromboprophylaxis. The study highlighted the influence of renal function on drug metabolism and the importance of individualized dosing .
Clinical Applications
This compound has been instrumental in clinical research, particularly in evaluating the drug's effectiveness and safety across diverse patient populations.
Case Studies
- Thromboprophylaxis : In a cohort study involving 141 patients with nephrotic syndrome receiving rivaroxaban, the drug's pharmacokinetics were closely monitored using this compound as an internal standard. The study aimed to understand the impact of clinical factors on drug levels .
- Comparative Analysis : Another study compared the efficacy of different anticoagulants, employing this compound for consistent measurement across treatment groups .
Table 1: Method Validation Parameters for Rivaroxaban Quantification
Parameter | Value |
---|---|
Calibration Range | 2.06 - 1000 ng/mL |
Accuracy | >95% |
Precision | RSD < 10% |
Stability | Stable under various conditions |
Table 2: Pharmacokinetic Parameters Comparison
Parameter | Obese Population | Non-Obese Population |
---|---|---|
Peak Plasma Concentration | No significant change | No significant change |
Half-Life | Similar | Similar |
Volume of Distribution | Similar | Similar |
作用机制
利伐沙班-d4 与利伐沙班一样,通过直接抑制凝血因子 Xa 发挥作用,凝血因子 Xa 是血液凝固级联反应中的一种关键酶 。 通过抑制凝血因子 Xa,利伐沙班可以阻止凝血酶原转化为凝血酶,从而减少血栓的形成 。这种机制使其在预防和治疗血栓栓塞性疾病中有效。
类似化合物:
阿哌沙班: 另一种用作抗凝血剂的直接凝血因子 Xa 抑制剂。
依度沙班: 一种具有类似应用的直接凝血因子 Xa 抑制剂。
达比加群: 一种用作抗凝血剂的直接凝血酶抑制剂。
比较: 利伐沙班-d4 在用作分析内标方面的独特之处,这使其与其他抗凝血剂区分开来。 虽然阿哌沙班、依度沙班和达比加群用于类似的治疗目的,但利伐沙班-d4 的氘代形式在分析精度和准确性方面提供了优势 .
相似化合物的比较
Rivaroxaban-d4 is distinguished from non-deuterated Rivaroxaban and other internal standards by its isotopic labeling and analytical performance. Below is a detailed comparison:
Table 1: Key Analytical and Structural Differences Between this compound and Rivaroxaban
Key Comparison Points
Chromatographic Behavior :
this compound and Rivaroxaban exhibit identical retention times (~1.03 min) under optimized HPLC conditions, ensuring co-elution and reducing matrix effects . This similarity is critical for accurate IS performance in pharmacokinetic studies .
Mass Spectrometry Detection :
The 4 Da mass shift in this compound (due to deuterium substitution) allows unambiguous differentiation from Rivaroxaban in MS/MS. For example, transitions monitored are m/z 440.1 → 145.0 for this compound versus 436.0 → 144.8 for Rivaroxaban . This avoids cross-talk and enhances quantification accuracy in complex biological samples .
Structural Analogy: As a structural analog, this compound mirrors Rivaroxaban’s extraction efficiency during protein precipitation (e.g., using acetonitrile or methanol) and ionization efficiency in electrospray ionization (ESI) sources . This minimizes variability compared to non-analogous IS (e.g., Warfarin-d5) .
Stability Studies :
this compound’s deuterium atoms enable precise tracking of Rivaroxaban degradation in stability studies. For instance, deuterated bonds resist metabolic breakdown differently, allowing researchers to distinguish parent compound degradation from IS behavior .
Regulatory Validation: Methods using this compound as IS comply with FDA and EMA bioanalytical guidelines, demonstrating linearity (R² > 0.99), precision (CV < 15%), and accuracy (85–115%) across concentrations . Non-deuterated IS or alternative analogs may lack such validated performance .
生物活性
Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade. This compound is utilized primarily for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is essential for understanding its pharmacokinetics, pharmacodynamics, and potential clinical applications.
Pharmacokinetics
Absorption and Bioavailability
Rivaroxaban exhibits high bioavailability ranging from 66% to 100% depending on the formulation and food intake . The maximum plasma concentration (Cmax) typically occurs within 2 to 4 hours post-administration . this compound serves as an internal standard in bioanalytical methods to quantify rivaroxaban levels in plasma, enhancing the accuracy of pharmacokinetic studies .
Metabolism and Elimination
Approximately 50% of rivaroxaban is metabolized in the liver, predominantly by CYP3A4, with renal clearance accounting for about 36% of the dose as unchanged drug . The terminal half-life varies between 5 to 9 hours in healthy individuals and can extend to 11 to 13 hours in elderly patients . The use of this compound allows researchers to track the metabolism and elimination pathways of rivaroxaban more effectively.
Pharmacodynamics
Mechanism of Action
Rivaroxaban functions by directly inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent clot formation. The anticoagulant effect can be monitored through prothrombin time (PT) and anti-Xa activity assays, which correlate with plasma concentrations of rivaroxaban .
Clinical Efficacy
Clinical studies have demonstrated that rivaroxaban significantly reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also effective for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Case Studies
-
Case Study: Rivaroxaban-Induced Hemorrhage
A notable case involved a patient who developed severe anemia due to gastrointestinal bleeding while on rivaroxaban therapy. Despite discontinuation, elevated anti-Xa activity levels indicated prolonged drug clearance, attributed to genetic factors affecting drug metabolism . This case underscores the importance of monitoring individual responses to rivaroxaban. -
Bioequivalence Study
A study comparing two formulations of rivaroxaban showed that both formulations were bioequivalent under fasting conditions, with Cmax ratios falling within acceptable ranges (87.80% for Cmax) demonstrating consistent pharmacokinetic profiles . This reinforces the reliability of rivaroxaban as a therapeutic agent.
Data Tables
Parameter | Rivaroxaban (mg) | This compound (mg) | Comments |
---|---|---|---|
Bioavailability | 66-100% | - | High variability based on food intake |
Cmax (ng/mL) | 192-287 | - | Peak concentration observed at 2-4 hours |
Terminal Half-Life | 5-9 hours | - | Extended in elderly patients |
Renal Clearance | ~36% | - | Significant renal elimination |
常见问题
Basic Research Questions
Q. How is Rivaroxaban-d4 utilized as an internal standard in LC-MS/MS quantification of Rivaroxaban?
- Methodology : this compound is spiked into biological samples (e.g., plasma) at a known concentration. Its distinct mass-to-charge ratio (MRM transition: 440.1 → 144.9 vs. 435.9 → 144.9 for non-deuterated Rivaroxaban) allows precise quantification via isotope dilution. Parameters such as Declustering Potential (DP: 116 V for this compound vs. 156 V for Rivaroxaban) and Collision Cell Exit Potential (CXP: 18 V) must be optimized to minimize interference .
Q. What advantages does this compound offer in NMR-based structural studies of Rivaroxaban?
- Methodology : Deuterium atoms in this compound produce distinct NMR signals compared to hydrogen, enabling clearer differentiation of molecular environments. For example, deuterium labeling at specific positions can resolve overlapping peaks in the parent compound, aiding in dynamic studies (e.g., hydrogen bonding or conformational changes) .
Q. How does this compound enhance stability studies of Rivaroxaban under varying conditions?
- Methodology : this compound’s isotopic stability allows tracking of degradation products (e.g., hydrolysis or oxidation byproducts) via LC-MS/MS. Its distinct retention time (RT: 1.8 min, matching Rivaroxaban) ensures co-elution with the parent compound while enabling separate detection of degradation signals .
Advanced Research Questions
Q. How can researchers optimize MRM transitions and voltage parameters for this compound in multiplexed LC-MS/MS assays?
- Methodology :
Transition Selection : Prioritize high-intensity fragments (e.g., 144.9 m/z for both Rivaroxaban and this compound) while adjusting DP to account for deuterium’s mass shift (DP: 116 V for this compound vs. 156 V for Rivaroxaban) .
Ion Source Optimization : Maintain ion spray voltage at 5500 V and source temperature at 550°C to ensure stable ionization of both compounds .
Cross-Validation : Confirm specificity using blank matrices to rule out endogenous interference .
Q. How to resolve discrepancies in retention times observed for this compound across chromatographic methods?
- Case Example : In one study, this compound showed RT = 1.8 min in one setup but 7213 min (likely a data entry error) in another .
- Troubleshooting Steps :
- Verify column compatibility (C18 columns preferred for lipophilic compounds).
- Adjust mobile phase pH (e.g., 2.7–3.5) to optimize retention.
- Recalibrate LC systems to rule out instrumental drift .
Q. What protocols validate this compound’s suitability in bioanalytical methods per FDA/EMA guidelines?
- Validation Criteria :
- Accuracy/Precision : ≤15% deviation for QC samples.
- Linearity : 1–500 ng/mL range with R² ≥ 0.98.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
Q. How does deuterium labeling impact this compound’s pharmacological activity compared to the parent compound?
- Experimental Design :
In Vitro Assays : Compare IC₅₀ values for Factor Xa inhibition (Rivaroxaban: 0.7 nM; this compound: Expected similar due to isotopic inertness).
Metabolic Stability : Use hepatocyte models to assess deuterium’s effect on CYP3A4-mediated metabolism .
Q. Data Analysis and Contradiction Management
Q. How to address variability in this compound-normalized pharmacokinetic data across animal models?
- Strategy :
- Normalize serum concentrations to body weight (e.g., in rat studies).
- Apply ANOVA or mixed-effects models to account for inter-subject variability .
- Validate with secondary assays (e.g., anti-Xa chromogenic tests) .
Q. What statistical approaches are recommended for reconciling conflicting LC-MS/MS and anti-Xa assay results in Rivaroxaban monitoring?
- Approach :
属性
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-UJCPGTITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649494 | |
Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132681-38-9 | |
Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。